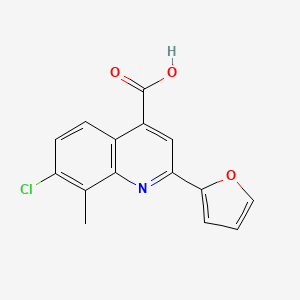
7-Chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry due to their versatile and unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized using methods such as the reaction of anilines with malonic acid equivalents .Molecular Structure Analysis
The molecular structure likely contains a quinoline core, with additional functional groups attached at the 2, 7, and 8 positions. The presence of a carboxylic acid group, a furan ring, and a chlorine atom could significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability and rigidity .Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Heterocycles
This compound is instrumental in the synthesis of various fused heterocycles, which are crucial in pharmaceutical research. The ability to create four-membered to seven-membered rings makes it a valuable precursor in developing compounds with unique biological activities .
Antimicrobial Agents
The structural analogs of quinoline carboxylic acid derivatives have shown promising results as antimicrobial agents. Their efficacy against both Gram-positive and Gram-negative bacteria makes them potential candidates for developing new antibiotics .
Antiproliferative Agents
Some derivatives of quinoline carboxylic acid exhibit significant antiproliferative properties, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). This suggests their potential use in cancer therapy as part of a multi-targeted approach .
Molecular Modelling
The compound’s derivatives can be used in molecular modelling to understand the binding modes of active compounds within the receptor sites. This is crucial for rational drug design, allowing for the optimization of drug-receptor interactions .
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activity. The modifications in the quinoline structure can lead to compounds that may act as effective agents in combating various forms of cancer .
Drug Development
The core structure of quinoline carboxylic acid is present in many naturally occurring molecules with pharmaceutical relevance. Its derivatives have been used to treat conditions like nocturnal leg cramps and arthritis, and even in experimental treatments for prion infections .
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. Many quinoline derivatives have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDDNHWXGNSKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397502 | |
| Record name | 7-chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
588696-22-4 | |
| Record name | 7-Chloro-2-(2-furanyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Chlorophenyl)-1-cyanovinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364745.png)
![4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1364749.png)

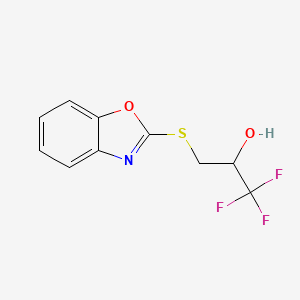
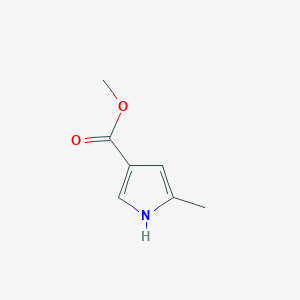
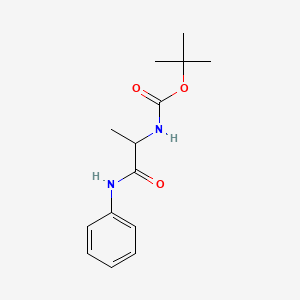
![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
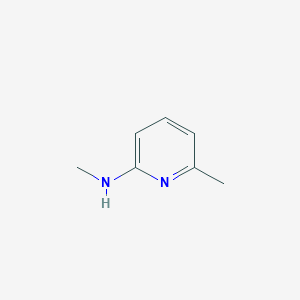
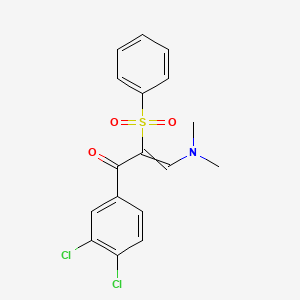
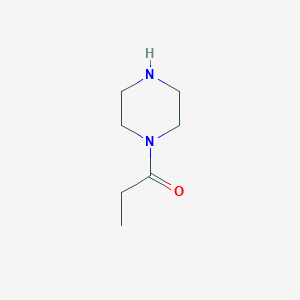

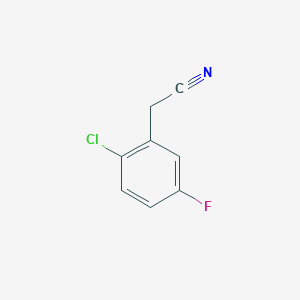

![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)